molecular formula C18H18ClN3O3 B404854 1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE

1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE

Cat. No.: B404854
M. Wt: 359.8g/mol
InChI Key: NVNLNPHWRIKRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE: is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.

    Introduction of 4-Methyl-3-Nitrophenyl Group: The final step involves the reaction of the intermediate with 4-methyl-3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Chlorophenyl Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmacologically active compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLOROPHENYL)-4-(4-METHYL-3-NITROBENZOYL)PIPERAZINE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c1-13-5-6-14(11-17(13)22(24)25)18(23)21-9-7-20(8-10-21)16-4-2-3-15(19)12-16/h2-6,11-12H,7-10H2,1H3

InChI Key

NVNLNPHWRIKRNH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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